molecular formula C16H20N2O2 B4953799 N-(ADAMANTAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE

N-(ADAMANTAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE

Cat. No.: B4953799
M. Wt: 272.34 g/mol
InChI Key: BHCVOTKTWRIDCJ-UHFFFAOYSA-N
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Description

N-(ADAMANTAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is a compound that features a unique adamantane structure fused with a dihydropyridine ring The adamantane moiety is known for its rigidity and stability, which imparts significant structural benefits to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(ADAMANTAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic synthesis. One common method includes the initial formation of the dihydropyridine ring, followed by the introduction of the adamantane moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

For instance, the Chan–Lam coupling reaction is a notable method for synthesizing adamantane-containing amines . This reaction involves the use of copper (II) acetate as a catalyst, with p-tolylboronic acid and DBU as reagents in a MeCN solvent at room temperature . The reaction proceeds efficiently, yielding the desired product with high selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to achieve high throughput and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(ADAMANTAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The adamantane moiety can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are tailored to achieve the desired transformation with high efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkyl derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(ADAMANTAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules. Its stability and rigidity make it an excellent probe for investigating molecular recognition processes.

    Medicine: The compound has potential therapeutic applications, particularly in the development of antiviral and antiarrhythmic drugs. Its structural features allow it to interact with specific biological targets, leading to desired pharmacological effects.

    Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and unique properties.

Mechanism of Action

The mechanism of action of N-(ADAMANTAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantane moiety provides a rigid framework that can fit into binding sites of proteins or enzymes, modulating their activity. The dihydropyridine ring can participate in various interactions, such as hydrogen bonding and π-π stacking, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(ADAMANTAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to the combination of the adamantane and dihydropyridine moieties. This fusion imparts distinct structural and functional properties, making it a versatile compound for various applications. Its stability, rigidity, and ability to undergo diverse chemical reactions set it apart from other similar compounds.

Properties

IUPAC Name

N-(2-adamantyl)-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c19-14-2-1-11(8-17-14)16(20)18-15-12-4-9-3-10(6-12)7-13(15)5-9/h1-2,8-10,12-13,15H,3-7H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCVOTKTWRIDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=CNC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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